molecular formula C8H12N2O B13592507 (4-Amino-3,5-dimethylpyridin-2-yl)methanol

(4-Amino-3,5-dimethylpyridin-2-yl)methanol

Cat. No.: B13592507
M. Wt: 152.19 g/mol
InChI Key: SRMFSWVCKDDHEY-UHFFFAOYSA-N
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Description

(4-Amino-3,5-dimethylpyridin-2-yl)methanol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol It is a derivative of pyridine, characterized by the presence of amino and hydroxyl functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3,5-dimethylpyridin-2-yl)methanol typically involves the reaction of 4-amino-3,5-dimethylpyridine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include formaldehyde and reducing agents such as sodium borohydride .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3,5-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Amino-3,5-dimethylpyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-3,5-dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
  • (3,5-Dimethylpyridin-2-yl)methanol
  • (4,6-Dimethylpyridin-2-yl)methanol

Uniqueness

(4-Amino-3,5-dimethylpyridin-2-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(4-amino-3,5-dimethylpyridin-2-yl)methanol

InChI

InChI=1S/C8H12N2O/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3,(H2,9,10)

InChI Key

SRMFSWVCKDDHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1N)C)CO

Origin of Product

United States

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